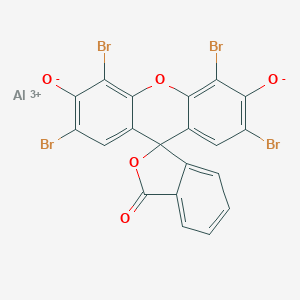
EINECS 240-569-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 240-569-4 is a complex organic compound known for its vibrant color properties. This compound is often used in various industrial applications, particularly in the production of dyes and pigments. Its unique structure, which includes multiple bromine atoms and hydroxyl groups, contributes to its distinctive chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 240-569-4 typically involves the bromination of 3,6-dihydroxyxanthene followed by the introduction of a benzoic acid moiety. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide in the presence of a catalyst. The final step involves the formation of the aluminium salt through a reaction with aluminium chloride or aluminium sulfate under controlled pH conditions .
Industrial Production Methods
Industrial production of this compound generally follows the same synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
EINECS 240-569-4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles like ammonia or sodium nitrite under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Debrominated xanthene derivatives.
Substitution: Amino or nitro-substituted xanthene derivatives.
Scientific Research Applications
EINECS 240-569-4 has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of inks, paints, and textiles.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and emit light at specific wavelengths. This property is due to the presence of the xanthene moiety, which allows for efficient energy transfer. In biological systems, the compound can interact with cellular components, leading to the generation of reactive oxygen species that can induce cell death, making it useful in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt
- 3,4,5,6-Tetrachloro-2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt
Uniqueness
EINECS 240-569-4 is unique due to its specific combination of bromine atoms and hydroxyl groups, which confer distinct photophysical properties. Compared to its zirconium counterpart, the aluminium salt exhibits different solubility and stability characteristics, making it more suitable for certain industrial applications .
Properties
CAS No. |
16508-80-8 |
|---|---|
Molecular Formula |
C20H6AlBr4O5+ |
Molecular Weight |
672.9 g/mol |
IUPAC Name |
aluminum;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br4O5.Al/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;/q;+3/p-2 |
InChI Key |
XRFCUEOWYOXQRI-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Al+3] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Al+3] |
Key on ui other cas no. |
16508-80-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















